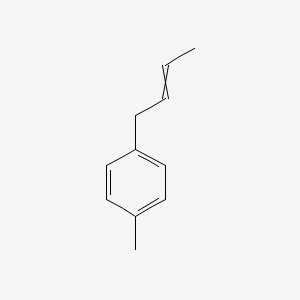![molecular formula C14H26O2 B14716561 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane CAS No. 22454-95-1](/img/structure/B14716561.png)
3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-9-methyl-1,5-dioxaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with diols under acidic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecane
Uniqueness
3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions and properties are required .
Propriétés
Numéro CAS |
22454-95-1 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
3,3-diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-4-13(5-2)10-15-14(16-11-13)8-6-12(3)7-9-14/h12H,4-11H2,1-3H3 |
Clé InChI |
SIVKADKAIOIGMA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC2(CCC(CC2)C)OC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

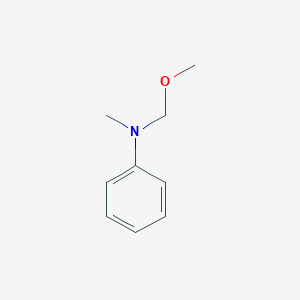
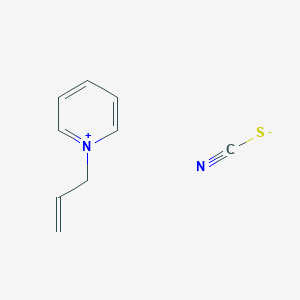


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
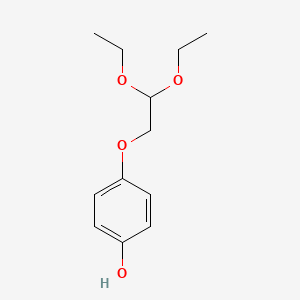

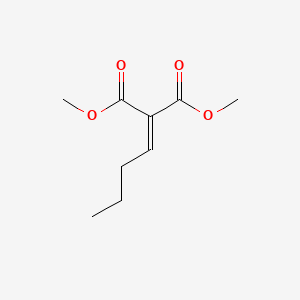

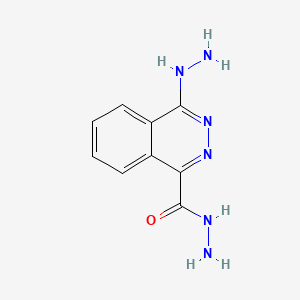
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
